molecular formula C11H14FNO B2411309 4-(Diethylamino)-3-fluorobenzaldehyde CAS No. 152725-10-5

4-(Diethylamino)-3-fluorobenzaldehyde

Cat. No.: B2411309
CAS No.: 152725-10-5
M. Wt: 195.237
InChI Key: ZHHVPRUEBWLGCP-UHFFFAOYSA-N
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Description

4-(Diethylamino)-3-fluorobenzaldehyde is a chemical compound that is related to 4-(Diethylamino)salicylaldehyde . It is a Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with an aldehyde.


Molecular Structure Analysis

The molecular structure of Schiff bases, including those derived from this compound, is characterized by the presence of an azomethine group (-C=N-) which is crucial for their optical properties.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : 4-(Diethylamino)-3-fluorobenzaldehyde has been synthesized via various methods. For instance, fluorobenzaldehydes, a group to which this compound belongs, have been synthesized from chlorobenzaldehydes using potassium fluoride and specific reagents like tetraphenylphosphonium halide and 18-crown-6 or polyethylene glycol dimethyl ether, as demonstrated by Yoshida and Kimura (Yoshida & Kimura, 1988).
  • Chemical Interactions and Crystal Structure : The compound has been involved in the formation of various derivatives, characterized by specific molecular interactions and crystal structures. For example, Su, Gu, and Lin (Su, Gu, & Lin, 2011) prepared a derivative and studied its structure, including aspects like dihedral angles and hydrogen bonding.

Biochemical and Pharmacological Research

  • Antioxidant Activity : Research by El Nezhawy et al. employed 4-fluorobenzaldehyde, closely related to this compound, in the synthesis of thiazolidin-4-one derivatives, which exhibited notable antioxidant activity (El Nezhawy et al., 2009).
  • Photophysical Properties for Applications in Organic Electronics : Zhang et al. explored the use of a derivative of 4-(diethylamino)-2-hydroxybenzaldehyde in the development of phosphorescent platinum(II) complexes. These complexes showed potential for use in the emissive layer of organic light-emitting diodes due to their preparative accessibility and high thermal stability (Zhang et al., 2016).

Spectroscopic and Material Science Research

  • Hydrogen Bonding Studies : The presence and characteristics of hydrogen bonds in liquid 4-fluorobenzaldehyde, a compound similar to this compound, have been investigated using theoretical and spectroscopic methods, providing insights into the molecular interactions in the liquid phase (Ribeiro-Claro, Marques, & Amado, 2002).

Chemical Sensing and Analytical Applications

  • Development of pH Probes : Zhan et al. synthesized pH probes using 4-diethylaminobenzaldehyde, which showed potential for use in acidic conditions and exhibited pH-dependent near-infrared emission. This application demonstrates the versatility of this compound derivatives in the field of chemical sensing (Zhan et al., 2016).

Environmental and Green Chemistry Applications

  • Synthetic Procedures for Environmental Safety : Yoshida and Kimura developed a process for synthesizing 4-fluorobenzaldehyde, relevant to this compound, emphasizing environmental safety and industrial applicability. This research reflects the growing importance of green chemistry in the synthesis of chemical compounds (Yoshida & Kimura, 1989).

Safety and Hazards

The safety data sheet for 4-(Diethylamino)salicylaldehyde indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life .

Properties

IUPAC Name

4-(diethylamino)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-13(4-2)11-6-5-9(8-14)7-10(11)12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHVPRUEBWLGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask equipped with stirbar, condenser and nitrogen inlet was placed 3,4-difluorobenzaldehyde (25.0 g, 176 mmol), dimethylsulfoxide (50 mL) and diethylamine (38.6 g, 528 mmol). The resulting solution was boiled gently for 6 hr at which time thin layer chromatography indicated all the difluorobenzaldehyde was consumed. The solution was cooled and transferred to a separatory funnel with ethyl acetate and water. The phases were separated, the organic phase washed well with water, dried (MgSO4) and filtered through a short pad of silica gel. Silica gel (50 g) was added to the filtrate and the mixture concentrated to dryness. This material was placed at the top of a column of silica gel and eluded with a gradient of ethylacetate in hexane (0→4%). Concentration of the pure fractions by rotary evaporation afforded a light brown oil (31.97 g, 92%) of sufficient purity for subsequent transformations: IR (CCl4)1695 cm-1 ; 1H NMR (CDCl3)δ9.70 (s, 1H), 7.41-7.50 (m, 2H), 6.78 (t, J= 8Hz, 1H), 3.39 (q, J=7 Hz, 4H), 1.20 (t, J=7 Hz, 6H); 13C NMR (CDCl3) ppm 189.048, 151.901 (d, J=244 Hz), 142.844 (d, J=8 Hz), 127.880. 126.244 (d, 6 Hz), 116.433 (d, J=23Hz), 115.316 (d, 5 Hz), 45.845 (d, J=6Hz), 12.858 d,J=1 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Yield
92%

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